molecular formula C7H10BrN3 B15239452 3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B15239452
M. Wt: 216.08 g/mol
InChI Key: QFRYWLYLOPURCN-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-5-methylpyrazole with a suitable aldehyde or ketone in the presence of a base, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

3-bromo-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H10BrN3/c1-5-2-3-9-7-6(8)4-10-11(5)7/h4-5,9H,2-3H2,1H3

InChI Key

QFRYWLYLOPURCN-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C(C=NN12)Br

Origin of Product

United States

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